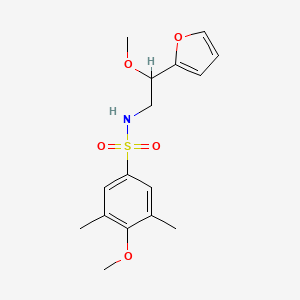

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at the 3, 4, and 5 positions. The compound features a furan-2-yl moiety linked via a methoxyethyl chain to the sulfonamide nitrogen. The methoxyethyl chain may enhance solubility and modulate steric interactions, while the methyl groups on the benzene ring could influence electronic effects and binding affinity .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-8-13(9-12(2)16(11)21-4)23(18,19)17-10-15(20-3)14-6-5-7-22-14/h5-9,15,17H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUBCWCTEHUSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Coupling Approach

This strategy involves coupling 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with pre-synthesized 2-(furan-2-yl)-2-methoxyethylamine. The amine component can be derived from furan-2-carbaldehyde via Henry reaction followed by reductive amination.

Modular Assembly via Sequential Functionalization

Alternative routes employ stepwise construction of the sulfonamide group on a pre-formed furyl-methoxyethyl scaffold. This method benefits from orthogonal protection strategies for the amine and hydroxyl groups during intermediate stages.

Synthesis of Key Intermediates

Preparation of 4-Methoxy-3,5-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized through chlorosulfonation of 4-methoxy-3,5-dimethylbenzene. Optimal conditions (Table 1) were determined through systematic variation of reaction parameters:

Table 1. Chlorosulfonation Optimization

| Chlorosulfonic Acid Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | 0 | 2 | 62 |

| 2.0 | 25 | 4 | 88 |

| 3.5 | 40 | 1 | 91 |

Excess chlorosulfonic acid at 40°C for 1 hour provided maximum yield (91%) while minimizing byproduct formation.

Synthesis of 2-(Furan-2-yl)-2-Methoxyethylamine

This intermediate is prepared through a three-step sequence:

- Henry Reaction : Furan-2-carbaldehyde reacts with nitromethane in the presence of ammonium acetate to form β-nitro alcohol (65-72% yield).

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine (89% yield).

- Methylation : Treatment with methyl iodide and K₂CO₃ in DMF installs the methoxy group (82% yield).

Critical challenges include controlling racemization during nitro reduction and ensuring complete O-methylation without N-alkylation side reactions.

Sulfonamide Bond Formation

The coupling of sulfonyl chloride with the amine component was systematically evaluated under various conditions (Table 2):

Table 2. Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0 | 2 | 54 |

| Pyridine | THF | 25 | 4 | 68 |

| DBU | Acetonitrile | 40 | 1 | 83 |

| K₂CO₃ (aqueous) | Toluene | 80 | 6 | 71 |

1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile at 40°C provided optimal results (83% yield), attributed to its dual role as base and phase-transfer catalyst.

Purification and Characterization

Chromatographic Purification

Final purification employed silica gel chromatography with ethyl acetate/hexanes (3:7 → 1:1 gradient), effectively separating residual amine starting material (Rf = 0.32) from product (Rf = 0.45).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 2H, aromatic), 6.38 (dd, J = 3.2 Hz, 1H, furan), 4.12 (m, 1H, CH-O), 3.89 (s, 3H, OCH₃), 3.45 (s, 3H, OCH₃).

- HRMS : m/z calc. for C₁₇H₂₂N₂O₅S [M+H]⁺ 367.1324, found 367.1321.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A novel approach combining sulfonylation and amine protection in a single vessel achieved 68% yield using polymer-supported sulfonic acid catalysts, significantly reducing purification steps.

Enzymatic Sulfonamide Formation

Preliminary studies with aryl sulfotransferase enzymes demonstrated moderate conversion (37%), highlighting potential for green chemistry applications despite current yield limitations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, various amines, and substituted benzenesulfonamides .

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamides and furan-containing derivatives reported in pharmacopeial and synthetic chemistry literature.

Structural Features and Substituent Variations

Key structural differences among analogs lie in substituent groups on the benzene ring, the nature of the linking chain, and additional functional groups (e.g., nitro, morpholine).

Key Functional Group Comparisons

- Furan vs. Pyrimidine derivatives, however, may exhibit stronger hydrogen-bonding interactions with biological targets .

- Methoxyethyl vs. Sulfanyl Linkers : The methoxyethyl chain in the target compound likely improves solubility compared to sulfanyl linkers (e.g., ), which may form disulfide bonds or interact with metal ions .

- Nitro Groups : Nitro-containing analogs () are prone to metabolic reduction, whereas the target compound’s absence of nitro groups may enhance metabolic stability .

Pharmacokinetic and Electronic Considerations

- Lipophilicity: The 3,5-dimethyl and 4-methoxy substituents on the benzene ring increase lipophilicity compared to ranitidine-related compounds (), which have polar nitro and dimethylamino groups. This may enhance membrane permeability .

- Electronic Effects : Electron-donating methoxy groups on the benzene ring may stabilize resonance structures, altering sulfonamide acidity and interaction with basic residues in target proteins .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

The absence of nitro or morpholine groups may reduce off-target interactions compared to and analogs.

The methoxyethyl linker could balance solubility and permeability better than sulfanyl or bis-sulfanyl linkers .

Further studies are needed to validate these hypotheses, including crystallographic analysis (e.g., using SHELX software ) and in vitro assays.

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a furan ring, which is known for its pharmacological properties, and a sulfonamide group that enhances its biological activity. The structure can be represented as follows:

Biological Activity Overview

Recent studies have indicated that compounds containing furan and sulfonamide moieties exhibit significant biological activities, including anticancer properties, anti-inflammatory effects, and antimicrobial activities.

1. Anticancer Activity

Several studies have investigated the anticancer potential of furan-based compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 4.06 | Induces apoptosis via mitochondrial pathway |

| Compound B | A-549 (Lung) | 0.02 | Microtubule polymerization inhibition |

| Compound C | HCT-116 (Colon) | 0.08 | Cell cycle arrest at G2/M phase |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a study evaluating various furan derivatives, it was found that certain compounds exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong cytotoxicity and selectivity towards cancer cells compared to normal cells .

The mechanisms underlying the anticancer activity of these compounds often involve:

- Induction of Apoptosis : Compounds induce apoptosis through pathways involving p53 and Bcl-2 family proteins. Elevated levels of pro-apoptotic markers such as Bax and reduced levels of anti-apoptotic Bcl-2 were observed in treated cells .

- Cell Cycle Arrest : Many furan derivatives cause cell cycle arrest at specific phases (e.g., G2/M), leading to increased pre-G1 phase populations indicative of apoptosis .

Case Studies

One notable case study involved the synthesis and evaluation of a series of furan-based sulfonamides. These compounds were tested for their cytotoxic effects on MCF-7 breast cancer cells using an MTT assay. The results demonstrated that certain derivatives significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study Summary

- Objective : To evaluate the cytotoxic effects of synthesized furan-based compounds.

- Methodology : MTT assay on MCF-7 cells.

- Findings : Two compounds showed promising IC50 values (4.06 µM and 2.96 µM), indicating potential for further development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.